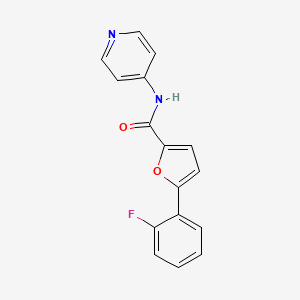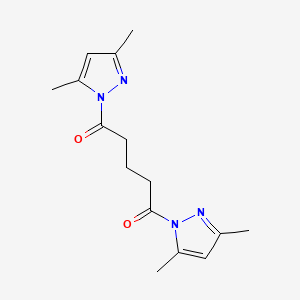![molecular formula C14H23ClN2O2 B15101343 N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide](/img/structure/B15101343.png)
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide is a synthetic compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is particularly interesting due to its unique adamantane structure, which imparts stability and lipophilicity, making it a valuable candidate for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through several methods, including catalytic amidation, non-catalytic amidation, and transamidation . The process generally requires the activation of the carboxylic acid to form an intermediate such as an anhydride, acyl imidazole, or acyl halide, which then reacts with the amine group of the 2-methoxyethylamine to form the desired carboxamide . Industrial production methods may involve the use of specific catalysts or coupling reagents to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, potentially altering its functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and lipophilicity make it useful in studying biological membranes and as a potential drug candidate.
Mécanisme D'action
The mechanism of action of N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane structure allows it to interact with lipid membranes, potentially disrupting their integrity and affecting cellular processes. Additionally, its carboxamide group can form hydrogen bonds with various biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide can be compared with other carboxamides and adamantane derivatives:
Adamantane Derivatives: Compounds like amantadine and rimantadine share the adamantane structure and are known for their antiviral properties. The uniqueness of this compound lies in its combination of the adamantane and carboxamide functionalities, which impart both stability and bioactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H23ClN2O2 |
|---|---|
Poids moléculaire |
286.80 g/mol |
Nom IUPAC |
1-(3-chloro-1-adamantyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C14H23ClN2O2/c1-19-3-2-16-12(18)17-14-7-10-4-11(8-14)6-13(15,5-10)9-14/h10-11H,2-9H2,1H3,(H2,16,17,18) |
Clé InChI |
AIPPRJPQZUFPFT-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)NC12CC3CC(C1)CC(C3)(C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-hydroxyethyl)(methyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101261.png)
![(4E)-4-[(3,4-dimethoxyphenyl)(hydroxy)methylidene]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B15101263.png)

![3'-[(4-chlorophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15101273.png)
![3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15101275.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15101298.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B15101314.png)
![N-[(2E)-3-butyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B15101316.png)


![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B15101337.png)
![methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B15101351.png)
![(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15101355.png)
![2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B15101358.png)
